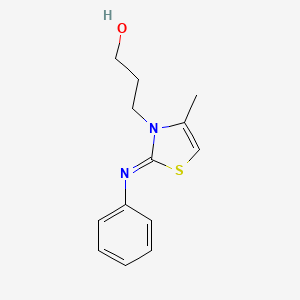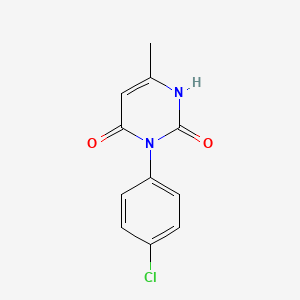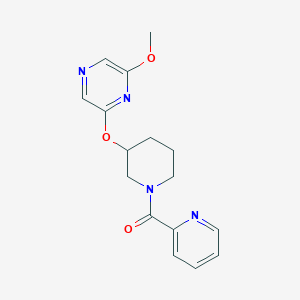
(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of pyrazine derivatives and has shown promising results in various studies related to the treatment of different diseases.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone' involves the reaction of 6-methoxypyrazine-2-carboxylic acid with piperidin-3-ol to form the intermediate compound, which is then reacted with pyridine-2-carboxylic acid to yield the final product.
Starting Materials
6-methoxypyrazine-2-carboxylic acid, piperidin-3-ol, pyridine-2-carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), N,N-dimethylformamide (DMF), diethyl ether, dichloromethane, triethylamine, sodium hydroxide (NaOH), hydrochloric acid (HCl)
Reaction
Step 1: Synthesis of the intermediate compound, 6-methoxypyrazine-2-carboxylic acid is dissolved in DMF and treated with DCC and DMAP to activate the carboxylic acid group. Piperidin-3-ol is then added to the reaction mixture and the reaction is allowed to proceed at room temperature for 24 hours. The resulting intermediate compound is isolated by filtration and washed with diethyl ether., Step 2: Synthesis of the final product, The intermediate compound is dissolved in dichloromethane and treated with pyridine-2-carboxylic acid, DCC, and DMAP. The reaction mixture is stirred at room temperature for 24 hours and the final product is isolated by filtration and washed with diethyl ether., Step 3: Purification of the final product, The crude product is dissolved in a mixture of dichloromethane and triethylamine and treated with NaOH to remove any remaining acid impurities. The organic layer is separated and washed with water and brine. The solvent is then removed under reduced pressure and the resulting solid is dissolved in a mixture of ethanol and water. The solution is treated with HCl to precipitate the final product, which is isolated by filtration and dried under vacuum.
Mécanisme D'action
The exact mechanism of action of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various cellular signaling pathways. For instance, it has been found to inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. It has also been found to activate the AMPK pathway, which is involved in regulating glucose metabolism.
Effets Biochimiques Et Physiologiques
(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to regulate glucose metabolism by increasing glucose uptake and reducing gluconeogenesis. Additionally, the compound has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone in lab experiments include its high potency and selectivity. The compound has been found to have low toxicity and can be easily synthesized in large quantities. However, the limitations of using this compound include its poor solubility in aqueous solutions and its instability under certain conditions.
Orientations Futures
There are several future directions for research on (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone. One possible direction is to investigate its potential applications in the treatment of other diseases such as cardiovascular diseases and inflammatory disorders. Another possible direction is to develop new analogs of the compound with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its interactions with cellular signaling pathways.
Applications De Recherche Scientifique
(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone has been extensively studied for its potential applications in drug development. It has shown promising results in various studies related to the treatment of different diseases such as cancer, diabetes, and neurological disorders. The compound has been found to have anti-tumor activity by inhibiting the proliferation of cancer cells. It has also been found to have anti-diabetic activity by regulating glucose metabolism. Additionally, the compound has shown neuroprotective effects by reducing neuronal damage caused by oxidative stress.
Propriétés
IUPAC Name |
[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-22-14-9-17-10-15(19-14)23-12-5-4-8-20(11-12)16(21)13-6-2-3-7-18-13/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJCXONVGYIBKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-chlorobenzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2852298.png)
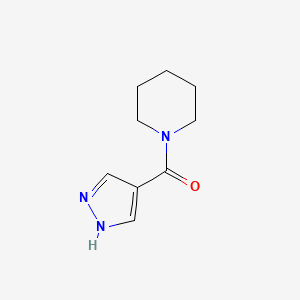
![ethyl 4-phenyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2852301.png)
![(Z)-3-isopropyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2852302.png)
![3-Methoxy-N-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2852304.png)
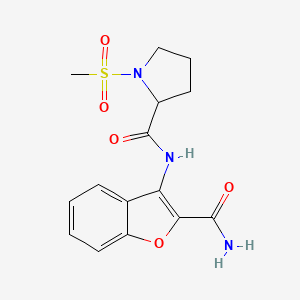
![3-Propan-2-yl-5-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2852308.png)
![3-[(1R,3S)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid](/img/structure/B2852309.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]but-2-enamide](/img/structure/B2852311.png)
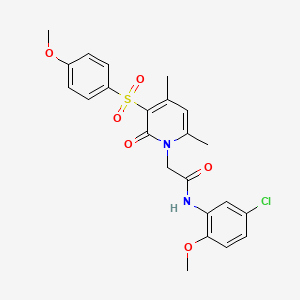
![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2852313.png)

